molecular formula C24H30N2O8 B13818208 (5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide

(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide

Cat. No.: B13818208
M. Wt: 474.5 g/mol
InChI Key: CPTIBDHUFVHUJK-WWGKXEARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitopodozide is a lignan compound, specifically an ethylhydrazide derivative of podophyllic acid. It has the molecular formula C24H30N2O8 and a molecular weight of 474.5036 .

Preparation Methods

The synthesis of mitopodozide involves the reaction of podophyllic acid with ethylhydrazide. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the ethylhydrazide derivative.

Chemical Reactions Analysis

Mitopodozide undergoes various chemical reactions, including:

    Oxidation: Mitopodozide can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in mitopodozide.

    Substitution: Mitopodozide can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mitopodozide has several scientific research applications, including:

Mechanism of Action

Mitopodozide exerts its effects by interfering with the mitotic process in cells. It acts as a mitotic poison, disrupting the normal function of microtubules during cell division. This disruption leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets of mitopodozide include tubulin, a protein that is essential for the formation of microtubules .

Comparison with Similar Compounds

Mitopodozide is similar to other lignan derivatives, such as etoposide and teniposide. These compounds also act as mitotic poisons and are used in cancer treatment. mitopodozide is unique due to its specific ethylhydrazide derivative structure, which may confer different pharmacokinetic and pharmacodynamic properties .

Similar Compounds

Mitopodozide’s unique structure and mechanism of action make it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C24H30N2O8

Molecular Weight

474.5 g/mol

IUPAC Name

(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide

InChI

InChI=1S/C24H30N2O8/c1-5-25-26-24(29)21-15(10-27)22(28)14-9-17-16(33-11-34-17)8-13(14)20(21)12-6-18(30-2)23(32-4)19(7-12)31-3/h6-9,15,20-22,25,27-28H,5,10-11H2,1-4H3,(H,26,29)/t15-,20+,21-,22-/m1/s1

InChI Key

CPTIBDHUFVHUJK-WWGKXEARSA-N

Isomeric SMILES

CCNNC(=O)[C@@H]1[C@H]([C@@H](C2=CC3=C(C=C2[C@@H]1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO

Canonical SMILES

CCNNC(=O)C1C(C(C2=CC3=C(C=C2C1C4=CC(=C(C(=C4)OC)OC)OC)OCO3)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.